{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
Overview
Description
{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a unique combination of pyrazole, furan, and piperazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the pyrazole moiety to a furan ring: This step involves the reaction of 4-bromo-1H-pyrazole with a furan derivative under conditions that promote nucleophilic substitution.
Formation of the piperazine ring: The final step involves the coupling of the intermediate with a piperazine derivative, typically under basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones under oxidative conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, dihydro-furan derivatives, and furanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its inhibitory effects on enzymes such as liver alcohol dehydrogenase.
Biological Studies: The compound is used in studies related to its antileishmanial and antimalarial activities.
Chemical Biology: It serves as a tool compound in the study of molecular interactions and pathways involving pyrazole and furan derivatives.
Mechanism of Action
The mechanism of action of {5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog that lacks the furan and piperazine moieties.
1-(4-bromobenzyl)-4-bromo-1H-pyrazole: A derivative with a benzyl group instead of the furan moiety.
4-bromo-1-ethyl-1H-pyrazole: A derivative with an ethyl group instead of the furan moiety.
Uniqueness
{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of pyrazole, furan, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
[4-[5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4/c19-13-10-20-23(11-13)12-14-3-4-16(27-14)18(25)22-7-5-21(6-8-22)17(24)15-2-1-9-26-15/h1-4,9-11H,5-8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTNPHGQDUQWCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=C(O3)CN4C=C(C=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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